3-(5-(1-(3-(phenylthio)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
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Overview
Description
3-(5-(1-(3-(phenylthio)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a synthetic organic compound characterized by a complex structure combining several functional groups. This compound has shown interesting potential in various fields such as medicinal chemistry, biology, and material science, owing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(1-(3-(phenylthio)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one typically involves multi-step synthetic procedures:
Step 1: Formation of the 3-(phenylthio)propanoyl intermediate via the reaction of phenyl thiol with a suitable acyl chloride.
Step 2: Cyclization of the intermediate with an appropriate azetidine precursor to form the azetidin-3-yl moiety.
Step 3: Introduction of the 1,2,4-oxadiazole ring via cyclization reactions involving appropriate nitrile and hydrazine derivatives.
Step 4: Final coupling of the oxadiazole derivative with a pyridin-2(1H)-one precursor under suitable catalytic conditions.
Industrial Production Methods
In an industrial context, the synthesis process may be optimized to enhance yield and reduce costs, involving scalable reactions in continuous flow reactors, high-efficiency separation techniques, and the use of safer and more sustainable reagents.
Chemical Reactions Analysis
Types of Reactions
3-(5-(1-(3-(phenylthio)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is capable of undergoing various chemical reactions such as:
Oxidation: The phenylthio group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The azetidinyl ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridinone and oxadiazole rings.
Common Reagents and Conditions
The common reagents include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid, reducing agents such as hydrogen gas in the presence of palladium catalyst, and various electrophiles or nucleophiles for substitution reactions.
Major Products
Depending on the reaction conditions and reagents, the major products formed can include sulfoxides, sulfones, reduced azetidinyl derivatives, and substituted oxadiazoles or pyridinones.
Scientific Research Applications
3-(5-(1-(3-(phenylthio)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one has found significant applications in:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying enzyme interactions and biological pathways.
Medicine: Potential therapeutic agent in drug discovery programs targeting specific molecular pathways.
Industry: As a precursor for materials science applications, including the development of advanced polymers and catalysts.
Mechanism of Action
The mechanism of action involves specific interactions with molecular targets, including enzyme binding and inhibition. The presence of multiple functional groups allows it to participate in various biological pathways, modulating the activity of enzymes and receptors involved in critical biological processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as 3-(5-(1-(3-(phenylthio)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one stands out due to its unique combination of the azetidinyl, oxadiazolyl, and pyridinone rings. Similar compounds may include:
3-(1-(3-(Phenylthio)propanoyl)-1H-pyrrol-3-yl)pyridin-2(1H)-one
3-(1-(3-(Phenylthio)propanoyl)-1H-indazol-3-yl)pyridin-2(1H)-one
These compounds, while similar, may not exhibit the same reactivity or biological activity, making this compound unique and noteworthy in scientific research.
Properties
IUPAC Name |
3-[5-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-16(8-10-27-14-5-2-1-3-6-14)23-11-13(12-23)19-21-17(22-26-19)15-7-4-9-20-18(15)25/h1-7,9,13H,8,10-12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXKXXQUIRTTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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